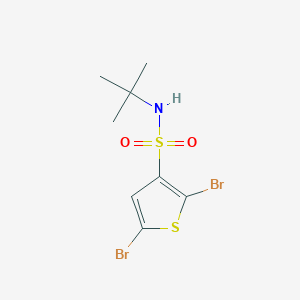
2,5-dibromo-N-tert-butylthiophene-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromo-N-tert-butylthiophene-3-sulfonamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two bromine atoms at the 2 and 5 positions, a tert-butyl group at the nitrogen atom, and a sulfonamide group at the 3 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-N-tert-butylthiophene-3-sulfonamide typically involves multiple steps. One common method starts with the bromination of thiophene to obtain 2,5-dibromothiophene. This intermediate is then subjected to sulfonamide formation using tert-butylamine and a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dibromo-N-tert-butylthiophene-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings, which are commonly used in the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids or stannanes are typically used in Suzuki-Miyaura and Stille couplings, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce complex organic molecules with extended conjugation.
Applications De Recherche Scientifique
2,5-Dibromo-N-tert-butylthiophene-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: In the field of organic electronics, it can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mécanisme D'action
The mechanism of action of 2,5-dibromo-N-tert-butylthiophene-3-sulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group can form hydrogen bonds with target proteins, while the thiophene ring can participate in π-π interactions. These interactions can lead to changes in the conformation and function of the target molecules, resulting in the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dibromothiophene: Lacks the sulfonamide and tert-butyl groups, making it less versatile in certain applications.
N-tert-Butylthiophene-3-sulfonamide: Lacks the bromine atoms, which limits its reactivity in substitution and coupling reactions.
2,5-Dibromo-3-hexylthiophene: Similar structure but with a hexyl group instead of a sulfonamide, used in different applications such as organic photovoltaics.
Uniqueness
2,5-Dibromo-N-tert-butylthiophene-3-sulfonamide is unique due to the combination of bromine atoms, a tert-butyl group, and a sulfonamide group. This combination provides a balance of reactivity and stability, making it suitable for a wide range of chemical reactions and applications. The presence of the sulfonamide group also imparts specific biological activity, which can be exploited in medicinal chemistry.
Propriétés
Formule moléculaire |
C8H11Br2NO2S2 |
|---|---|
Poids moléculaire |
377.1 g/mol |
Nom IUPAC |
2,5-dibromo-N-tert-butylthiophene-3-sulfonamide |
InChI |
InChI=1S/C8H11Br2NO2S2/c1-8(2,3)11-15(12,13)5-4-6(9)14-7(5)10/h4,11H,1-3H3 |
Clé InChI |
RVDRNWDMKBLZFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NS(=O)(=O)C1=C(SC(=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


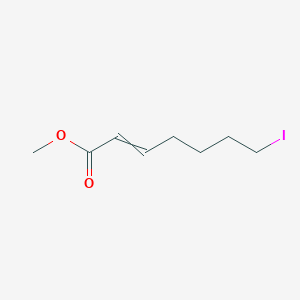
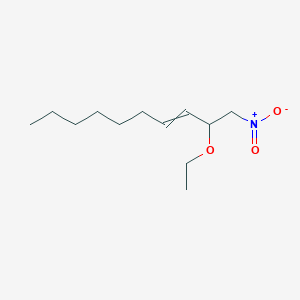
![3-[(3,3-Difluoroprop-2-EN-1-YL)oxy]-1,1-difluoroprop-1-ene](/img/structure/B12557552.png)
![Bicyclo[7.4.4]heptadecane](/img/structure/B12557563.png)
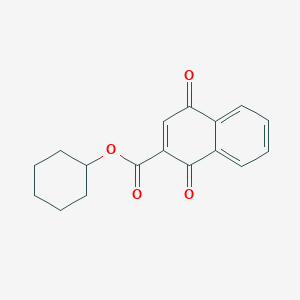
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine](/img/structure/B12557573.png)
![Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]-](/img/structure/B12557578.png)
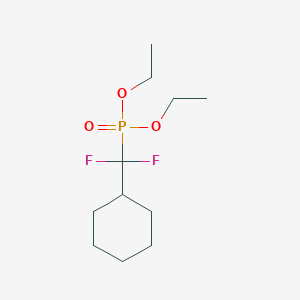

![1-[(2-Hydroxyethyl)amino]-3-[(octadecan-2-yl)oxy]propan-2-ol](/img/structure/B12557604.png)




